molecular formula C11H12O B085043 3-Methyl-1-tetralone CAS No. 14944-23-1

3-Methyl-1-tetralone

Cat. No.: B085043
CAS No.: 14944-23-1
M. Wt: 160.21 g/mol
InChI Key: RKWDIVBLLDITMW-UHFFFAOYSA-N
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Description

3-Methyl-1-tetralone is an organic compound belonging to the class of tetralones, which are bicyclic aromatic hydrocarbons It is characterized by a methyl group attached to the third carbon of the tetralone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-tetralone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of this compound with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods offer advantages such as reduced reaction times, improved reaction efficiency, and better control over reaction conditions. For example, a continuous-flow strategy might involve the reaction of anisole with succinic anhydride and aluminum chloride, followed by reduction and cyclization steps to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 3-methyl-1-tetralol.

    Substitution: Formation of halogenated derivatives like this compound-4-bromide.

Scientific Research Applications

3-Methyl-1-tetralone has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-tetralone’s unique structure, with a methyl group at the third position, imparts specific steric and electronic effects that influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized pharmaceuticals and studying enzyme mechanisms.

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWDIVBLLDITMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933649
Record name 3-Methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14944-23-1
Record name 1(2H)-Naphthalenone, 3,4-dihydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Methyl-3,4-dihydronaphthalen-1(2H)-one was prepared in a similar manner as 6-bromo-3-methyl-3,4-dihydronaphthalen-1(2H)-one of Example 48, except using 3-methyl-4-phenylbutanoic acid. 1H NMR (400 MHz, CDCl3) δ 8.02 (d, J=7.9 Hz, 1H), 7.47 (dd, J=7.4, 7.4 Hz, 1H), 7.31 (dd, J=7.4, 7.4 Hz, 1H), 7.24 (d, J=7.4 Hz, 1H), 3.01-2.95 (m, 1H), 2.76-2.66 (m, 2H), 2.37-2.27 (m, 2H), 1.15 (d, J=7.2 Hz, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the conformational preference of the methyl group in 3-methyl-1-tetralone?

A1: While the provided research articles primarily focus on the use of this compound as a precursor in synthesizing more complex molecules, one study delves into its conformational analysis using NMR spectroscopy []. The study reveals that the 3-methyl group in this compound does not exhibit a strong preference for either an axial or equatorial orientation. This is in contrast to other substituted tetralones, such as 2-methyl-1-tetralone and 4-methyl-1-tetralone, where the methyl group exhibits a preference for specific orientations.

Q2: How is this compound used in the synthesis of polycyclic aromatic hydrocarbons?

A2: this compound serves as a valuable starting material for synthesizing benz[c]acridines and polycyclic carbazoles []. These compounds, often referred to as polycyclic aromatic hydrocarbons (PAHs), are of significant interest due to their potential carcinogenicity. Researchers utilize this compound in a series of chemical reactions to construct the complex ring systems present in these PAHs. This research is crucial for understanding the relationship between the structure of PAHs and their carcinogenic activity.

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